molecular formula C15H19NO3 B7557094 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid

2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid

Cat. No. B7557094
M. Wt: 261.32 g/mol
InChI Key: GRHHIPXHJYCKGL-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid, also known as CX-4945, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a selective inhibitor of protein kinase CK2, an enzyme that plays a key role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid selectively inhibits the activity of CK2, which is involved in many cellular processes, including cell proliferation, survival, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the activity of other anticancer drugs. 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid is its selectivity for CK2, which reduces the potential for off-target effects. 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one limitation of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid is its potential toxicity, which may limit its therapeutic window. 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid may also have limited efficacy in certain types of cancer that do not overexpress CK2.

Future Directions

There are several future directions for the development of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid as an anticancer drug. One direction is the combination of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid with other anticancer drugs to enhance their activity. Another direction is the development of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid as a targeted therapy for specific types of cancer that overexpress CK2. Further studies are also needed to investigate the potential toxicity and side effects of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid in clinical trials.

Synthesis Methods

The synthesis of 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid involves several steps. The first step is the protection of the carboxylic acid group of glycine with a tert-butyl ester. The second step is the introduction of the cyclopropylmethyl group at the alpha carbon of glycine using a Grignard reaction. The third step is the introduction of the 2,3-dimethylbenzoyl group at the amino group of glycine using a coupling reaction. The final step is the deprotection of the tert-butyl ester to yield 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid.

Scientific Research Applications

2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid has been extensively studied in preclinical and clinical studies for its anticancer activity. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer. 2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid has also been shown to enhance the activity of other anticancer drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

2-[cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-4-3-5-13(11(10)2)15(19)16(9-14(17)18)8-12-6-7-12/h3-5,12H,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHIPXHJYCKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(CC2CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid

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